molecular formula C19H18N2O2S B4233704 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B4233704
M. Wt: 338.4 g/mol
InChI Key: DISHQCOFOMIFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as EMTB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. EMTB is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by EMTB has been shown to have potential therapeutic benefits in cancer treatment.

Mechanism of Action

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the activity of CAIX by binding to the active site of the enzyme. CAIX is overexpressed in many types of cancer cells and plays a critical role in maintaining the pH balance of the tumor microenvironment. Inhibition of CAIX by 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide disrupts the pH balance of the tumor microenvironment, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to have potent anticancer effects in vitro and in vivo. In addition to its inhibition of CAIX, 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase XII (CAXII) and carbonic anhydrase II (CAII). 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CAIX, making it an ideal tool for studying the role of CAIX in cancer biology. 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been shown to have low toxicity in normal cells, making it a safe compound for use in experiments. However, 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has limitations as well. It is a relatively complex compound to synthesize, which can limit its availability for use in experiments. Additionally, 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has a relatively short half-life in vivo, which can limit its efficacy in animal studies.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of CAIX based on the structure of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. Another potential direction is the use of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in animal models and clinical trials.

Scientific Research Applications

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. The inhibition of CAIX by 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-17-10-6-15(7-11-17)19(22)21-16-8-4-14(5-9-16)18-12-24-13(2)20-18/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISHQCOFOMIFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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